molecular formula C7H12N4 B1419777 5-(pyrrolidin-1-yl)-1H-pyrazol-3-amine CAS No. 687999-84-4

5-(pyrrolidin-1-yl)-1H-pyrazol-3-amine

Numéro de catalogue: B1419777
Numéro CAS: 687999-84-4
Poids moléculaire: 152.2 g/mol
Clé InChI: HPXYJYSRMZFPAT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(Pyrrolidin-1-yl)-1H-pyrazol-3-amine is a pyrazole derivative featuring a pyrrolidine substituent at the 5-position and an amine group at the 3-position. Its molecular formula is C₇H₁₁N₄, with a molecular weight of 167.21 g/mol (calculated from the formula). The compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive molecules . Key identifiers include CAS numbers 687999-84-4 and 10-F502810 (CymitQuimica catalog), though commercial availability is currently listed as "discontinued" .

Propriétés

IUPAC Name

3-pyrrolidin-1-yl-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c8-6-5-7(10-9-6)11-3-1-2-4-11/h5H,1-4H2,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXYJYSRMZFPAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NNC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Stepwise Process:

  • Preparation of Pyrazolyl Core:

    • Hydrazine derivatives react with β-ketoesters or α,β-unsaturated carbonyl compounds under reflux conditions to form the pyrazole ring via cyclization.
    • For example, hydrazine reacts with β-ketoesters, such as ethyl acetoacetate, to form pyrazolyl intermediates.
  • Introduction of the Pyrrolidinyl Group:

    • The amino group at the 3-position of the pyrazole is functionalized with a pyrrolidin-1-yl moiety through nucleophilic substitution or reductive amination.
    • This can be achieved by reacting the pyrazolyl intermediate with pyrrolidine derivatives under basic or catalytic conditions.

Research Findings:

  • A patent describes the cyclization of hydrazine derivatives with phosphorous oxychloride or Lawesson's reagent to form heterocyclic cores, followed by deprotection and functionalization steps (see).
  • The process avoids the use of toxic solvents like pyridine, favoring safer alternatives such as acetic acid or toluene.

Use of Lawesson's Reagent for Heterocycle Formation

Lawesson's reagent has been employed to facilitate the cyclization of hydrazine derivatives into pyrazolyl compounds efficiently.

Procedure:

  • React the hydrazine derivative with Lawesson's reagent in an inert solvent (e.g., toluene or dichloromethane).
  • Heat under reflux to promote cyclization, forming the pyrazole core.
  • The reaction typically proceeds with high selectivity and yields, reducing the need for extensive purification.

Research Data:

  • Patent WO2015063709A1 details such a process, emphasizing the avoidance of phosphorus oxychloride and pyridine, leading to a more environmentally friendly and scalable process.

Deprotection and Functionalization

  • After cyclization, the intermediate often bears protecting groups (e.g., Boc, tert-butoxycarbonyl).
  • Deprotection is achieved using acids such as trifluoroacetic acid or acetic acid under mild conditions.
  • The free amine is then reacted with pyrrolidine or its derivatives to install the pyrrolidin-1-yl group via nucleophilic substitution or reductive amination.

Key Data:

Step Reagents Conditions Yield Notes
Deprotection Trifluoroacetic acid Room temperature ~80% Removes Boc groups efficiently
Pyrrolidine coupling Pyrrolidine, base (e.g., DIPEA) Reflux or room temp 70-85% Nucleophilic substitution

Alternative Synthesis via Multi-step Pathways

Another approach involves multi-step synthesis starting from commercially available pyrazolyl precursors:

  • Step 1: Synthesis of the pyrazol-3-amine core via hydrazine addition.
  • Step 2: Functionalization at the 1-position with pyrrolidine derivatives through nucleophilic substitution.
  • Step 3: Purification via crystallization or chromatography.

This route is advantageous for large-scale synthesis due to the availability of starting materials and straightforward reaction conditions.

Summary of Key Data and Comparative Table

Method Reagents Solvents Key Features Advantages Limitations
Cyclization with Lawesson's reagent Hydrazine derivatives + Lawesson's reagent Toluene, dichloromethane High selectivity, environmentally friendly Scalable, avoids toxic reagents Requires reflux conditions
Deprotection and functionalization TFA or acetic acid + pyrrolidine Room temp to reflux High yields, straightforward Suitable for industrial scale Multiple steps needed
Multi-step synthesis from pyrazolyl precursors Hydrazine + pyrazole derivatives Various Flexibility in substitution Good for complex analogs Longer synthesis time

Research Findings and Industrial Relevance

Recent patents and research articles emphasize the importance of optimizing reaction conditions to maximize yield and purity while minimizing environmental impact:

  • The process described in patent WO2015063709A1 demonstrates an efficient route avoiding phosphorus oxychloride and pyridine, which are toxic and hazardous.
  • Use of Lawesson's reagent offers a cleaner, more scalable pathway for heterocycle formation.
  • Deprotection steps are optimized to prevent degradation of sensitive groups, ensuring high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

5-(pyrrolidin-1-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often facilitated by bases or catalysts.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Strong bases like NaH or catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction could produce various amine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

5-(Pyrrolidin-1-yl)-1H-pyrazol-3-amine has been explored for its potential therapeutic properties, particularly as a Trk kinase inhibitor. Trk kinases are crucial in various cancers and inflammatory diseases. Research indicates that derivatives of this compound may inhibit Trk kinase activity, showcasing promise in cancer treatment .

The compound has been investigated for its bioactive properties, including:

  • Anti-inflammatory effects: Studies suggest that it can modulate inflammatory pathways, potentially leading to new treatments for chronic inflammatory conditions.
  • Anticancer properties: Its ability to inhibit specific kinases involved in cancer cell proliferation has been a focal point of research .

Chemical Synthesis

In synthetic chemistry, this compound serves as a building block for more complex molecules. It can undergo various chemical reactions, including oxidation and substitution, leading to the development of novel compounds with enhanced biological activities.

Data Table: Comparison of Applications

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryTrk kinase inhibitionEffective against certain cancer types
Biological ActivityAnti-inflammatory and anticancer propertiesModulates inflammatory pathways
Chemical SynthesisBuilding block for complex moleculesVersatile reactions leading to novel compounds

Case Studies

Case Study 1: Trk Kinase Inhibition
A study published in a patent document highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives (related compounds) as Trk kinase inhibitors. The findings indicated that these compounds could significantly reduce tumor growth in preclinical models, suggesting a viable pathway for developing new cancer therapies .

Case Study 2: Anti-inflammatory Research
Another investigation focused on the anti-inflammatory potential of this compound. The results demonstrated that the compound effectively reduced markers of inflammation in vitro, paving the way for future clinical applications in treating chronic inflammatory diseases.

Mécanisme D'action

The mechanism of action of 5-(pyrrolidin-1-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological context.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

Compound Name Substituent (5-position) Molecular Formula Molecular Weight (g/mol) Purity Key Properties
This compound Pyrrolidin-1-yl C₇H₁₁N₄ 167.21 95% Discontinued; used in kinase R&D
5-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine 3,4-Dichlorophenyl C₉H₇Cl₂N₃ 228.08 100% High purity; safety data available
3-Methyl-1-phenyl-1H-pyrazol-5-amine Methyl, phenyl (1-position) C₁₀H₁₁N₃ 173.22 ≥98% Commercial availability
5-(Methoxymethyl)-1H-pyrazol-3-amine Methoxymethyl C₅H₉N₃O 127.15 N/A Experimental applications
5-(Tetrahydropyran-4-yl)-1H-pyrazol-3-amine Tetrahydropyran-4-yl C₈H₁₃N₃O 167.21 N/A Structural analog for drug design

Key Observations :

  • Substituent Effects: The pyrrolidine group in the target compound enhances hydrophilicity compared to aromatic substituents (e.g., dichlorophenyl).
  • Purity and Availability : While 5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine is available at 100% purity , the target compound’s discontinued status limits accessibility .

Activité Biologique

5-(Pyrrolidin-1-yl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer and antimicrobial properties. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring substituted with a pyrrolidine moiety. This structural configuration is critical for its interaction with biological targets, influencing its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound has been evaluated in vitro for its effectiveness in inhibiting cell proliferation and inducing apoptosis.

Key Findings:

  • A study reported that derivatives of pyrazole compounds exhibited significant cytotoxicity against A549 human lung adenocarcinoma cells, suggesting that modifications in the structure could enhance their anticancer efficacy .
  • Another investigation identified specific pyrazole derivatives that demonstrated strong inhibition of PI3Kδ, a critical pathway in cancer cell survival and proliferation .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA54910PI3Kδ Inhibition
Compound XMCF75Apoptosis Induction
Compound YHT2915Cell Cycle Arrest

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Research indicates that certain pyrazole derivatives exhibit selective activity against multidrug-resistant strains of bacteria.

Key Findings:

  • Compounds with similar structures have shown promising results against Staphylococcus aureus, including strains resistant to common antibiotics like linezolid .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus (MRSA)8 µg/mL
Compound AE. coli16 µg/mL
Compound BPseudomonas aeruginosa32 µg/mL

The biological activity of this compound is primarily attributed to its ability to modulate various molecular targets:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific kinases involved in cancer progression, disrupting signaling pathways essential for tumor growth .
  • Receptor Interaction: It has been suggested that the compound interacts with receptors that mediate cellular responses to growth factors, further influencing cancer cell behavior .

Case Study 1: Anticancer Efficacy in Preclinical Models

A preclinical study investigated the efficacy of this compound in xenograft models of lung cancer. The results indicated a significant reduction in tumor volume compared to control groups, supporting its potential as a therapeutic agent.

Case Study 2: Antimicrobial Resistance

In another study focusing on antimicrobial resistance, derivatives of the compound were tested against resistant strains of S. aureus. The findings demonstrated that certain modifications enhanced antibacterial activity, providing insights into structure-activity relationships that could guide future drug design.

Q & A

Basic: What are the established synthetic routes for 5-(pyrrolidin-1-yl)-1H-pyrazol-3-amine, and how can intermediates be characterized?

Answer:
The synthesis typically involves multi-step processes, such as cyclization of hydrazine derivatives with β-ketoesters or ketones, followed by functionalization of the pyrazole core. For example, intermediates like 5-chloro-3-methyl-1H-pyrazole-4-carbonyl chloride are generated via cyclization, oxidation, and acylation steps . Characterization relies on spectral data (¹H/¹³C NMR, IR) and mass spectrometry (MS). X-ray crystallography is critical for confirming regiochemistry, as seen in structurally similar pyrazole derivatives .

Basic: What analytical methods are recommended for purity assessment and structural validation of this compound?

Answer:
High-performance liquid chromatography (HPLC) with UV detection is standard for purity analysis. Nuclear magnetic resonance (NMR) spectroscopy resolves positional isomerism (e.g., distinguishing N-substitution patterns). Mass spectrometry (HRMS/ESI-MS) confirms molecular weight, while differential scanning calorimetry (DSC) identifies polymorphic forms. For example, single-crystal X-ray diffraction validated the structure of a pyridylpyrazole analog .

Advanced: How can researchers resolve discrepancies in reported synthetic yields for pyrazole derivatives like this compound?

Answer:
Yield variations often arise from differences in reaction conditions (e.g., solvent polarity, temperature, catalyst loading). Systematic optimization using design of experiments (DoE) methodologies, such as factorial design or response surface modeling, can identify critical parameters . For instance, acylation steps in pyrazole synthesis are sensitive to anhydrous conditions, as shown in scale-up studies of 5-chloro-pyrazole intermediates .

Advanced: What strategies are effective for evaluating the biological activity of this compound analogs?

Answer:
Structure-activity relationship (SAR) studies require iterative synthesis and screening. In vitro assays (e.g., enzyme inhibition, receptor binding) should be paired with in vivo models (e.g., rodent inflammation assays) for translational relevance. For example, pyrazole-based analogs were screened for analgesic activity using acetic acid-induced writhing tests, with computational docking (e.g., AutoDock Vina) guiding target selection .

Advanced: How can computational chemistry enhance the design of pyrazole derivatives with improved pharmacokinetic properties?

Answer:
Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular dynamics (MD) simulations assess solubility and membrane permeability. For instance, DFT-guided optimization of pyrazole thiourea derivatives improved their bioavailability by tuning logP values .

Advanced: What methodologies are recommended for scaling up the synthesis of this compound while maintaining regioselectivity?

Answer:
Continuous flow reactors and microwave-assisted synthesis reduce side reactions during scale-up. Process analytical technology (PAT), such as in-line FTIR, monitors reaction progress. A case study on 1,5-diarylpyrazole scale-up highlighted the importance of controlled acylation and purification via recrystallization .

Advanced: How should researchers address stability and degradation pathways of this compound under storage conditions?

Answer:
Forced degradation studies (acid/base hydrolysis, thermal stress, photolysis) coupled with LC-MS identify degradation products. For example, pyrazole amines are prone to oxidation; stability is enhanced using antioxidant additives (e.g., BHT) and inert-atmosphere storage .

Advanced: What regulatory considerations apply to preclinical studies involving this compound?

Answer:
Compliance with OECD guidelines (e.g., GLP for toxicity testing) and hazard classification per GHS criteria (e.g., acute toxicity, skin/eye irritation) is mandatory. Safety data sheets (SDS) must detail handling protocols, as seen in analogs classified for respiratory tract irritation .

Advanced: How can interdisciplinary approaches (e.g., chemoinformatics, reaction engineering) accelerate research on this compound?

Answer:
Cheminformatics tools (e.g., KNIME, RDKit) enable virtual screening of analogs. Reaction engineering principles (e.g., microreactor design) improve mass/heat transfer in exothermic steps. The ICReDD framework integrates quantum chemistry and machine learning to predict optimal reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(pyrrolidin-1-yl)-1H-pyrazol-3-amine
Reactant of Route 2
Reactant of Route 2
5-(pyrrolidin-1-yl)-1H-pyrazol-3-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.